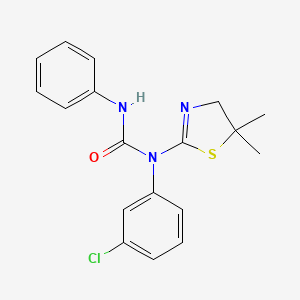![molecular formula C20H19Cl2F3N2O5S B11487665 Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11487665.png)
Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of dichlorophenyl, trifluoromethyl, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling and subsequent functionalization. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control over reaction parameters such as temperature, flow rate, and residence time.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and dichlorophenyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 2-[(2,4-DICHLOROPHENYL)CARBAMOYLAMINO]-2-PHENYLACETATE
- 2-(2,4-DICHLOROPHENYL)-6-METHYL-4-(TRICHLOROMETHYL)-4H-1,3,5-OXADIAZINE
Uniqueness
METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C20H19Cl2F3N2O5S |
|---|---|
Poids moléculaire |
527.3 g/mol |
Nom IUPAC |
methyl 2-[[2-[(2,4-dichlorobenzoyl)amino]-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H19Cl2F3N2O5S/c1-5-11-9(2)33-16(14(11)17(29)31-3)27-19(18(30)32-4,20(23,24)25)26-15(28)12-7-6-10(21)8-13(12)22/h6-8,27H,5H2,1-4H3,(H,26,28) |
Clé InChI |
WRWOHHIKBDDLAE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=C1C(=O)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11487585.png)

![ethyl 5-[({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B11487594.png)
![(3Z)-1-(2-chlorobenzyl)-3-{(2Z)-[4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11487601.png)
![2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B11487607.png)
![N-methyl-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11487620.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide](/img/structure/B11487642.png)
![3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11487643.png)
![6-cyclohexyl-1-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11487649.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11487661.png)
![1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11487668.png)
![1-(3,4-dichlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11487669.png)
![Propanoic acid, 3,3,3-trifluoro-2-[[[(4-fluorophenyl)amino]carbonyl]amino]-2-(1-methylethoxy)-, ethyl ester](/img/structure/B11487672.png)
